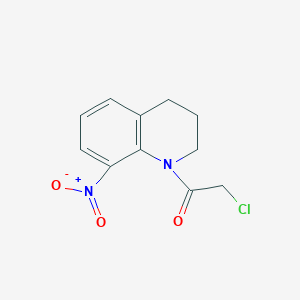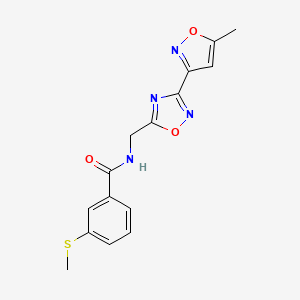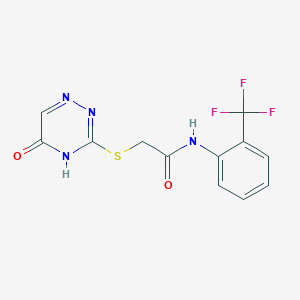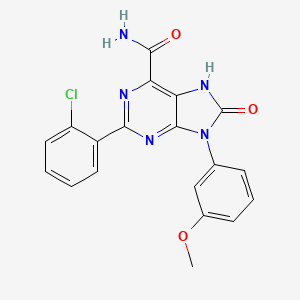
1-(2-Chlorophenyl)-3-(2-(3-chlorophenyl)-2-methoxypropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-(2-(3-chlorophenyl)-2-methoxypropyl)urea, also known as CAY10585, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a selective antagonist of the CB1 receptor, which is a key component of the endocannabinoid system. In
Wissenschaftliche Forschungsanwendungen
Stability and Decomposition
Research on related urea derivatives, such as chlormerodrin (a chloromercurio urea compound), has investigated their stability and decomposition pathways in aqueous solutions. Factors influencing decomposition and the nature of decomposition products were examined, highlighting the importance of understanding the stability of urea derivatives for their application in various fields (Cree, 1971).
Herbicide Degradation
Studies on substituted urea herbicides, like linuron and isoproturon, have explored their sorption and degradation in soils. This research provides insights into the environmental fate of these chemicals, their persistence, and the factors affecting their degradation, which is crucial for developing environmentally friendly herbicide formulations (Cox & Walker, 1999).
Antimicrobial and Antifungal Activity
Research has also focused on the synthesis and antimicrobial evaluation of novel imidazole ureas containing dioxaphospholanes. Such studies indicate the potential of urea derivatives in developing new antimicrobial agents with specific applications in medicine and agriculture (Rani et al., 2014).
Environmental and Biofilm Studies
The architecture and spatial organization of bacterial biofilms degrading the phenylurea herbicide linuron have been investigated. This research underscores the potential of microbial consortia in bioremediation strategies to degrade environmental pollutants, including phenylurea compounds (Breugelmans et al., 2008).
Chemical Synthesis and Reactions
Urea derivatives have been explored for their roles in chemical synthesis, such as the facile carbamoylation of nucleophiles under neutral conditions. This highlights the synthetic versatility of urea compounds in organic chemistry, providing pathways for creating a wide range of chemically and biologically active molecules (Hutchby et al., 2009).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(3-chlorophenyl)-2-methoxypropyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2/c1-17(23-2,12-6-5-7-13(18)10-12)11-20-16(22)21-15-9-4-3-8-14(15)19/h3-10H,11H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHSMYCHPPTIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1Cl)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{1-[(5-Bromothiophen-2-yl)sulfonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2883447.png)


![N-(4-bromophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2883452.png)
![2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2883453.png)
![3-allyl-2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2883456.png)


![2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2883462.png)
![1,3-Dimethyl-6-[5-(2-methylpyrido[3,4-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-2,4-dione](/img/structure/B2883464.png)
